![molecular formula C10H9Cl2NO3 B3032804 N-(3,5-Dichlorophenyl)-succinamide CAS No. 53219-95-7](/img/structure/B3032804.png)
N-(3,5-Dichlorophenyl)-succinamide
Overview
Description
“N-(3,5-Dichlorophenyl)-succinimide” is a member of pyrrolidines . It has a molecular formula of C10H7Cl2NO2 and a molecular weight of 244.07 g/mol . The IUPAC name for this compound is 1-(3,5-dichlorophenyl)pyrrolidine-2,5-dione .
Synthesis Analysis
While specific synthesis methods for “N-(3,5-Dichlorophenyl)-succinimide” were not found, a related compound, N-(3,5-dichlorophenyl)-4,5-dihydronaphtho[1,2-d]thiazol-2-amine, was synthesized in a study . The synthesis involved the reaction of the parent compound with 2(2-chloroethyl)-1-methylpiperidine hydrochloride .
Molecular Structure Analysis
The molecular structure of “N-(3,5-Dichlorophenyl)-succinimide” includes two chlorine atoms attached to the phenyl group, a succinimide group, and a pyrrolidine ring . The InChI string representation of the molecule is InChI=1S/C10H7Cl2NO2/c11-6-3-7 (12)5-8 (4-6)13-9 (14)1-2-10 (13)15/h3-5H,1-2H2
.
Physical And Chemical Properties Analysis
“N-(3,5-Dichlorophenyl)-succinimide” has a molecular weight of 244.07 g/mol . Its computed properties include an XLogP3 of 1.6 and a Hydrogen Bond Donor Count of 0 .
Scientific Research Applications
- Efflux Inhibition : N-(3,5-Dichlorophenyl)-succinamide has been investigated as an efflux inhibitor (EI) against Mycobacterium tuberculosis. EIs can slow down the emergence of drug resistance and enhance treatment duration .
- Nephrotoxicity : The metabolites of 3,5-Dichloroaniline (3,5-DCA), including 3,5-dichloroacetanilide (3,5-DCAA) and 3,5-dichlorophenylhydroxylamine (3,5-DCPHA), have been studied for their nephrotoxic potential. Understanding these metabolites is crucial for assessing the safety of the compound .
- Degradation Products : 3,5-Dichlorophenylsuccinamide may degrade into 3,4-dichloroaniline (3,4-DCA) and 3,5-dichloroaniline (3,5-DCA). These metabolites are relevant due to their presence in soils, plants, and vegetable products .
- Toxicity and Drug-Likeness : Despite promising activity, compound 1 faces challenges related to toxicity and drug-likeness. Medicinal chemists are exploring derivatives with improved properties .
Antibacterial Research
Toxicology and Metabolism
Environmental Impact
Medicinal Chemistry Challenges
Future Directions
While specific future directions for “N-(3,5-Dichlorophenyl)-succinimide” were not found, a related compound, N-(3,5-dichlorophenyl)-4,5-dihydronaphtho[1,2-d]thiazol-2-amine, was studied for its potential use in boosting existing treatments for mycobacterial infections . This suggests that “N-(3,5-Dichlorophenyl)-succinimide” and related compounds could be further explored for their potential therapeutic applications.
Mechanism of Action
Mode of Action
The compound interacts with its targets primarily through oxidation processes . The succinimide ring in the compound undergoes oxidation, yielding nephrotoxic metabolites such as N-(3,5-dichlorophenyl)-2-hydroxysuccinimide (NDHS) and its hydrolysis product N-(3,5-dichlorophenyl)-2-hydroxysuccinamic acid (2-NDHSA) . These metabolites can interact with various biological molecules, potentially altering their function and leading to various downstream effects .
Biochemical Pathways
It is known that the compound’s metabolites, such as 2-ndhsa, can be involved in various biochemical reactions . These reactions can potentially affect a wide range of pathways, leading to diverse downstream effects .
Pharmacokinetics
The pharmacokinetics of N-(3,5-Dichlorophenyl)-succinamide involve its absorption, distribution, metabolism, and excretion (ADME). The compound is metabolized in the body, with oxidation of the succinimide ring being a key step . This process yields various metabolites, including 2-NDHSA . The compound and its metabolites are then excreted from the body .
Result of Action
The molecular and cellular effects of N-(3,5-Dichlorophenyl)-succinamide’s action are complex and can vary depending on the specific context. It is known that the compound’s metabolites can induce nephrotoxicity . This suggests that the compound’s action can have significant effects at the molecular and cellular levels .
Action Environment
Environmental factors can influence the action, efficacy, and stability of N-(3,5-Dichlorophenyl)-succinamide. For example, the compound’s action can be influenced by the presence of other substances in the environment . Additionally, the compound’s stability and efficacy can be affected by factors such as temperature and pH .
properties
IUPAC Name |
4-(3,5-dichloroanilino)-4-oxobutanoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9Cl2NO3/c11-6-3-7(12)5-8(4-6)13-9(14)1-2-10(15)16/h3-5H,1-2H2,(H,13,14)(H,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKKPXGYDZXXJLI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1Cl)Cl)NC(=O)CCC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9Cl2NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70201305 | |
Record name | N-(3,5-Dichlorophenyl)-succinamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70201305 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
53219-95-7 | |
Record name | N-(3,5-Dichlorophenyl)-succinamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053219957 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-(3,5-Dichlorophenyl)-succinamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70201305 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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